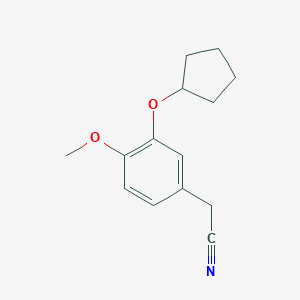

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile

Overview

Description

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CMPN) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has a wide range of biochemical and physiological effects.

Scientific Research Applications

Intermediate in Organic Synthesis

This compound can serve as an intermediate in organic synthesis . It’s used in the preparation of various other compounds, contributing to the development of new methods for the synthesis of a variety of important compounds .

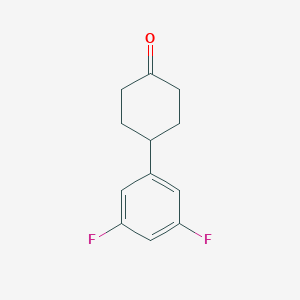

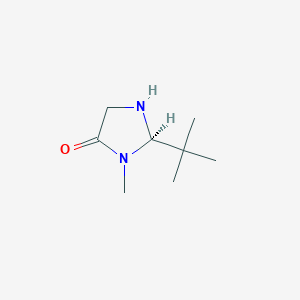

Enantiodivergent Synthesis

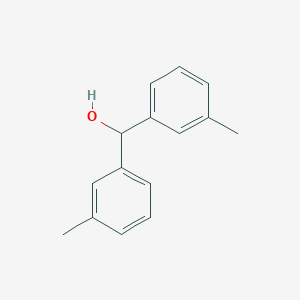

It has been used in the enantiodivergent synthesis of Rolipram . Both enantiomers of Rolipram have been prepared from a common intermediate, which was resolved by way of the two readily separable diastereoisomeric amides obtained with (S)-(-)-phenylethylamine .

Inhibitor of PDE4 Enzyme Subtypes

The enantiomers of Rolipram, synthesized using this compound, have been characterized as inhibitors of PDE4 enzyme subtypes . This makes it potentially useful in the development of treatments for a variety of conditions, including inflammation, depression, and neurodegenerative diseases .

Use in Electrochemical Conversions

The compound, being a nitrile-containing compound, can be used in electrochemical conversions . Acetonitrile, due to its good conductivity and environmentally friendly features, has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

5. Use in the Synthesis of Silver Vanadate Nanowires Acetonitrile-mediated synthesis and self-assembly of silver vanadate nanowires into three-dimensional (3D) porous spongy-like hydrogel have been reported . This 3D structure serves as a high-performance and long-term stable cathode material for lithium-ion batteries .

Use in Acetylation Reactions

Acetonitrile, a part of this compound, has been used in continuous-flow acetylation reactions . This method utilizes milder reagents than those used conventionally, and has been tested on various aromatic and aliphatic amines with good conversion .

properties

IUPAC Name |

2-(3-cyclopentyloxy-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-16-13-7-6-11(8-9-15)10-14(13)17-12-4-2-3-5-12/h6-7,10,12H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIFVFCAXJUKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile | |

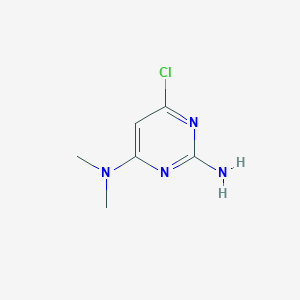

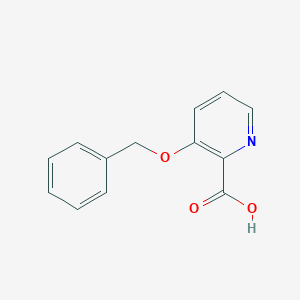

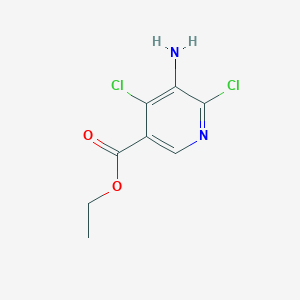

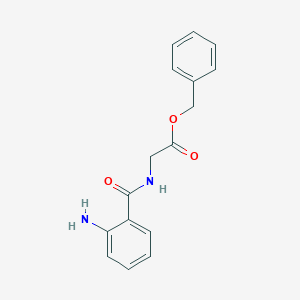

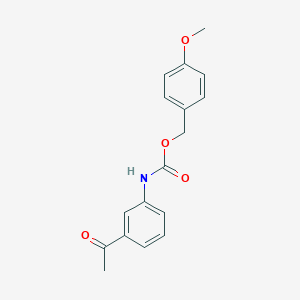

Synthesis routes and methods I

Procedure details

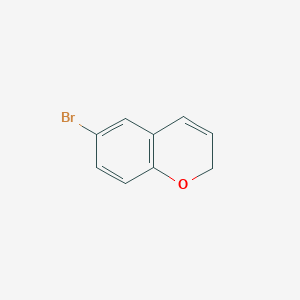

Synthesis routes and methods II

Procedure details

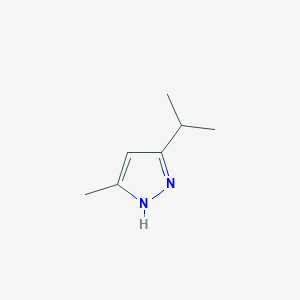

Synthesis routes and methods III

Procedure details

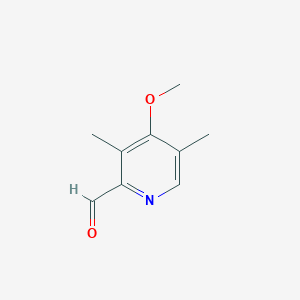

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)